PD 144418

Description

BenchChem offers high-quality PD 144418 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PD 144418 including the price, delivery time, and more detailed information at info@benchchem.com.

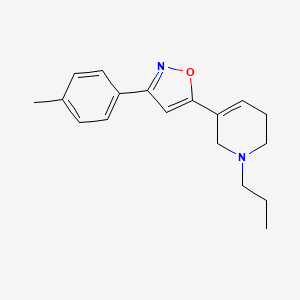

Structure

3D Structure

Properties

Molecular Formula |

C18H22N2O |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole |

InChI |

InChI=1S/C18H22N2O/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15/h5-9,12H,3-4,10-11,13H2,1-2H3 |

InChI Key |

FOQRKFCLRMMKAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C |

Synonyms |

1-propyl-5-(3-p-tolylisoxazol-5-yl)-1,2,3,6-tetrahydropyridine PD 144418 PD-144418 PD144418 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PD 144418

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 144418 is a potent and highly selective sigma-1 (σ1) receptor antagonist that has become an invaluable tool in neuropharmacological research. This technical guide delineates the core mechanism of action of PD 144418, focusing on its molecular interactions, downstream signaling consequences, and functional outcomes. Through a comprehensive review of existing literature, this document provides detailed experimental protocols, quantitative pharmacological data, and visual representations of key pathways to facilitate a deeper understanding of this important research compound.

Primary Mechanism of Action: Selective Sigma-1 Receptor Antagonism

The principal mechanism of action of PD 144418 is its high-affinity binding to and subsequent blockade of the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that modulates a variety of cellular functions, including ion channel activity, neurotransmitter release, and cellular stress responses. PD 144418 exhibits remarkable selectivity for the σ1 receptor over the sigma-2 (σ2) receptor subtype and a wide range of other neurotransmitter receptors, ion channels, and enzymes, making it a precise tool for elucidating the physiological and pathophysiological roles of the σ1 receptor.[1]

Quantitative Pharmacological Data

The pharmacological profile of PD 144418 is characterized by its high binding affinity and selectivity for the σ1 receptor. The following tables summarize the key quantitative data from radioligand binding assays.

Table 1: Binding Affinity of PD 144418 for Sigma Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 0.08 | [1] |

| Sigma-2 (σ2) | [3H]DTG | Neuroblastoma x Glioma Cells | 1377 | [1] |

Table 2: Selectivity Profile of PD 144418

| Parameter | Value | Reference |

| Selectivity Ratio (Ki σ2 / Ki σ1) | ~17,000-fold | [1] |

| Affinity for other receptors (dopaminergic, adrenergic, muscarinic) | Lacks significant affinity | [1] |

Downstream Signaling Pathways

As a σ1 receptor antagonist, PD 144418 influences several downstream signaling pathways, primarily through the modulation of ion channels and its interaction with the NMDA receptor complex.

Modulation of NMDA Receptor Function

A key consequence of σ1 receptor antagonism by PD 144418 is the modulation of N-methyl-D-aspartate (NMDA) receptor function. The σ1 receptor is known to interact with the GluN1 subunit of the NMDA receptor and can enhance its function. By blocking the σ1 receptor, PD 144418 can attenuate NMDA receptor-mediated signaling. One of the well-documented effects is the reversal of NMDA-induced increases in cyclic guanosine monophosphate (cGMP) in cerebellar slices. This effect is mediated through the nitric oxide (NO) signaling pathway, where NMDA receptor activation leads to calcium influx, activation of neuronal nitric oxide synthase (nNOS), and subsequent production of NO, which then stimulates soluble guanylate cyclase to produce cGMP.

Regulation of Ion Channels

The σ1 receptor acts as a molecular chaperone and directly interacts with and modulates the function of various ion channels. By antagonizing the σ1 receptor, PD 144418 can indirectly influence the activity of these channels. The σ1 receptor has been shown to regulate:

-

Voltage-gated potassium (K+) channels: The σ1 receptor can form complexes with Kv channels, regulating their function and abundance in the plasma membrane.

-

Voltage-gated sodium (Na+) channels: Sigma-1 receptor ligands can modulate Nav channel activity.

-

Voltage-gated calcium (Ca2+) channels: The σ1 receptor is involved in regulating Cav channel function.

-

Acid-sensing ion channels (ASICs): Specifically, the σ1 receptor can inhibit ASIC1a-mediated membrane currents and subsequent intracellular Ca2+ accumulation.

Experimental Protocols

Sigma-1 Receptor Binding Assay using 3H-Pentazocine

This protocol is adapted from standard radioligand binding assay procedures to determine the binding affinity of a compound for the σ1 receptor.

Materials:

-

Guinea pig brain membrane preparation

-

--INVALID-LINK---Pentazocine (radioligand)

-

Unlabeled (+)-Pentazocine (for determining non-specific binding)

-

PD 144418 (test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.4 mg/mL.

-

Assay Setup: In a 96-well plate or individual tubes, prepare the following for a final volume of 100 µL:

-

Total Binding: 80 µL of membrane preparation, 10 µL of --INVALID-LINK---pentazocine (at a concentration near its Kd), and 10 µL of assay buffer.

-

Non-specific Binding: 80 µL of membrane preparation, 10 µL of --INVALID-LINK---pentazocine, and 10 µL of a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM).

-

Competition Binding: 80 µL of membrane preparation, 10 µL of --INVALID-LINK---pentazocine, and 10 µL of varying concentrations of PD 144418.

-

-

Incubation: Incubate the reactions at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the PD 144418 concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

NMDA-Induced cGMP Assay in Rat Cerebellar Slices

This protocol outlines a method to measure the effect of PD 144418 on NMDA-stimulated cGMP production.

Materials:

-

Rat cerebellum

-

Krebs-Ringer bicarbonate buffer (gassed with 95% O2/5% CO2)

-

N-Methyl-D-aspartate (NMDA)

-

PD 144418

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Reagents for cGMP radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA)

-

Tissue chopper

Procedure:

-

Slice Preparation: Rapidly dissect the cerebellum from a rat and prepare 400 µm thick sagittal slices using a tissue chopper.

-

Pre-incubation: Pre-incubate the slices in gassed Krebs-Ringer buffer at 37°C for a period to allow for equilibration (e.g., 60 minutes), changing the buffer periodically.

-

Drug Treatment:

-

Transfer slices to fresh buffer containing a phosphodiesterase inhibitor (to prevent cGMP degradation) and the desired concentration of PD 144418 or vehicle. Incubate for a specified time (e.g., 15 minutes).

-

-

NMDA Stimulation: Add NMDA to the incubation medium to a final desired concentration and incubate for a short period (e.g., 2-5 minutes).

-

Termination and Extraction: Terminate the reaction by rapidly transferring the slices to a tube containing an extraction solution (e.g., ice-cold 6% trichloroacetic acid). Homogenize the slices.

-

cGMP Quantification: Centrifuge the homogenate and collect the supernatant. The concentration of cGMP in the supernatant can be measured using a commercially available cGMP RIA or ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Express cGMP levels as pmol/mg protein. Compare the cGMP levels in NMDA-stimulated slices in the presence and absence of PD 144418 to determine its inhibitory effect.

Experimental Workflow Example: Operant Conditioning

PD 144418 has been used in behavioral pharmacology to investigate the role of the σ1 receptor in motivation and reward. The following diagram illustrates a typical experimental workflow for an operant conditioning study.

References

An In-depth Technical Guide to PD 144418: A Potent and Selective Sigma-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 144418 is a highly potent and selective antagonist for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1] Its remarkable affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PD 144418, including detailed experimental protocols and signaling pathway diagrams to support further research and drug development efforts.

Chemical Structure and Properties

PD 144418, with the IUPAC name 1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine, is a synthetic organic compound.[2] Its core structure features a tetrahydropyridine ring linked to a p-tolyl-substituted isoxazole moiety.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine |

| Chemical Formula | C₁₈H₂₂N₂O |

| Molar Mass | 282.387 g/mol [2] |

| CAS Number | 154130-99-1[2] |

| SMILES | CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C[2] |

| InChI | InChI=1S/C18H22N2O/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15/h5-9,12H,3-4,10-11,13H2,1-2H3 |

Physicochemical Properties

Detailed experimental data on the solubility and stability of PD 144418 are not extensively reported in the available literature. For experimental purposes, it is often supplied as PD 144418 oxalate, which is soluble in DMSO. Researchers should determine the solubility in their specific experimental buffers and assess its stability under their assay conditions.

Biological Activity and Mechanism of Action

PD 144418 is a high-affinity antagonist of the sigma-1 receptor. Its primary mechanism of action is to bind to the sigma-1 receptor and inhibit its function. This has been shown to modulate a variety of downstream signaling pathways, most notably those involving the N-methyl-D-aspartate (NMDA) receptor.

Receptor Binding Affinity and Selectivity

PD 144418 exhibits exceptional affinity for the sigma-1 receptor and remarkable selectivity over the sigma-2 (σ₂) receptor. This high selectivity makes it an invaluable tool for distinguishing the specific roles of the sigma-1 receptor.

| Receptor | Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |

| Sigma-1 (σ₁) | 0.08 ± 0.01 | \multirow{2}{*}{17,212-fold} | |

| Sigma-2 (σ₂) | 1377 |

Kᵢ represents the inhibition constant, a measure of the affinity of a ligand for a receptor.

Mechanism of Action: Modulation of NMDA Receptor Signaling

The sigma-1 receptor is known to modulate the function of the NMDA receptor, a key player in excitatory neurotransmission. As an antagonist, PD 144418 has been shown to reverse the NMDA-induced increase in cyclic guanosine monophosphate (cGMP) in rat cerebellar slices. This suggests that PD 144418, by inhibiting the sigma-1 receptor, can attenuate the downstream signaling cascade initiated by NMDA receptor activation.

Experimental Protocols

The following section outlines a detailed methodology for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound, such as PD 144418, for the sigma-1 receptor. This protocol is based on the methods described in the foundational study by Akunne et al. (1997) and general principles of receptor binding assays.

Competitive Radioligand Binding Assay for Sigma-1 Receptor

This experiment measures the ability of an unlabeled test compound (e.g., PD 144418) to compete with a radiolabeled ligand for binding to the sigma-1 receptor.

Materials:

-

Membrane Preparation: Whole guinea pig brain membranes (a rich source of sigma-1 receptors).

-

Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor agonist).

-

Test Compound: PD 144418.

-

Non-specific Binding Control: Haloperidol or another high-affinity sigma-1 ligand at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a cell harvester.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Homogenize whole guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 100-200 µ g/assay tube).

-

Assay Setup: In a series of test tubes, add the following components in order:

-

Assay Buffer

-

Increasing concentrations of the test compound (PD 144418).

-

A fixed concentration of the radioligand, --INVALID-LINK---Pentazocine (typically at or near its Kₔ value).

-

Membrane preparation.

-

-

Controls:

-

Total Binding: Tubes containing only assay buffer, radioligand, and membranes.

-

Non-specific Binding: Tubes containing assay buffer, radioligand, membranes, and a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol).

-

-

Incubation: Incubate the tubes at 25°C for 120 minutes to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

-

In Vivo and In Vitro Effects

PD 144418 has been utilized in a range of in vitro and in vivo studies to probe the function of the sigma-1 receptor.

-

In Vitro: As previously mentioned, PD 144418 reverses the NMDA-induced increase in cGMP in rat cerebellar slices. It has also been shown to lack significant affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors, highlighting its specificity.

-

In Vivo: In animal models, PD 144418 has demonstrated potential antipsychotic-like properties by antagonizing mescaline-induced scratching behavior in mice at doses that do not affect spontaneous motor activity. However, in the models tested, it did not show anxiolytic or antidepressant effects.

Conclusion

PD 144418 is an indispensable research tool for scientists investigating the sigma-1 receptor. Its high potency and selectivity allow for the precise interrogation of sigma-1 receptor function in various biological systems. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the sigma-1 receptor in a range of disorders, including neuropsychiatric and neurodegenerative diseases. As our understanding of the complex roles of the sigma-1 receptor continues to evolve, the utility of selective antagonists like PD 144418 will undoubtedly remain paramount.

References

PD 144418: A Technical Guide to its High Selectivity for the Sigma-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective sigma-1 receptor ligand, PD 144418. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive resource on its binding profile, the methodologies used for its characterization, and the relevant signaling pathways of its target receptors.

Core Focus: Selectivity of PD 144418

PD 144418 is a highly potent and selective ligand for the sigma-1 receptor, demonstrating significantly lower affinity for the sigma-2 receptor subtype. This selectivity is crucial for its use as a pharmacological tool to investigate the specific roles of the sigma-1 receptor in various physiological and pathological processes.

Quantitative Data Presentation

The binding affinity of PD 144418 for both sigma-1 and sigma-2 receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below, highlighting the compound's remarkable selectivity.

| Receptor Subtype | Ligand | K_i_ (nM) | Selectivity (Sigma-2 K_i_ / Sigma-1 K_i_) |

| Sigma-1 | PD 144418 | 0.08 | \multirow{2}{*}{17212.5} |

| Sigma-2 | PD 144418 | 1377 |

Data sourced from a study by Meert et al. (1995).

Experimental Protocols

The determination of the binding affinities of PD 144418 for sigma-1 and sigma-2 receptors is achieved through competitive radioligand binding assays. The following is a detailed methodology representative of the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol outlines the steps for determining the binding affinity of a test compound, such as PD 144418, for sigma-1 and sigma-2 receptors using a competitive binding assay.

Materials:

-

Radioligands:

-

For Sigma-1: --INVALID-LINK---pentazocine

-

For Sigma-2: [³H]-1,3-di-O-tolylguanidine ([³H]DTG)

-

-

Membrane Preparations:

-

For Sigma-1: Whole guinea pig brain membranes

-

For Sigma-2: Neuroblastoma x glioma cell (e.g., NG-108) membranes

-

-

Masking Agent (for Sigma-2 assay): (+)-pentazocine (unlabeled)

-

Test Compound: PD 144418

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester

-

Scintillation Counter and Scintillation Fluid

Experimental Workflow:

Caption: Workflow for Radioligand Binding Assay.

Procedure:

-

Membrane Preparation: Homogenize the appropriate tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (PD 144418).

-

For the sigma-1 assay, use --INVALID-LINK---pentazocine as the radioligand.

-

For the sigma-2 assay, use [³H]DTG as the radioligand and include a saturating concentration of unlabeled (+)-pentazocine to block the binding of [³H]DTG to sigma-1 receptors.

-

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing unlabeled ligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

The distinct signaling mechanisms of sigma-1 and sigma-2 receptors underscore the importance of selective ligands like PD 144418 for targeted therapeutic interventions.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in regulating cellular stress responses and calcium signaling.

Caption: Sigma-1 Receptor Signaling Pathway.

Upon ligand binding, the sigma-1 receptor dissociates from its binding partner BiP and can then interact with various client proteins, including the IP3 receptor. This interaction stabilizes the IP3 receptor and modulates calcium flux from the ER to the mitochondria, thereby influencing cellular bioenergetics and survival pathways.

Sigma-2 Receptor Signaling

The sigma-2 receptor, now identified as TMEM97, is also an intracellular protein. It is implicated in cell proliferation, lipid metabolism, and neuronal signaling.

Caption: Sigma-2 Receptor Signaling Overview.

Sigma-2 receptor ligands can influence cellular processes such as cholesterol transport and calcium signaling. The sigma-2 receptor often forms a complex with the progesterone receptor membrane component 1 (PGRMC1) to carry out its functions. Its overexpression in proliferating cells, including tumors, has made it a target for cancer diagnostics and therapeutics.

Conclusion

PD 144418 stands out as a critical tool for the specific investigation of sigma-1 receptor function. Its high selectivity, as demonstrated by quantitative binding data, allows for the precise dissection of sigma-1 mediated signaling pathways without the confounding effects of sigma-2 receptor modulation. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings. The distinct signaling cascades of the sigma-1 and sigma-2 receptors, visualized in the provided diagrams, further emphasize the necessity of selective pharmacological agents in advancing our understanding of these enigmatic proteins and their therapeutic potential. While the synthesis of PD 144418 is not detailed in this guide, its well-characterized selectivity profile makes it an invaluable asset for the scientific community.

Foundational Research on PD 144418: A Selective Sigma-1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PD 144418 has emerged as a potent and highly selective antagonist for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in a myriad of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the foundational research on PD 144418, consolidating key quantitative data, detailing essential experimental protocols, and visualizing associated signaling pathways and workflows. The exceptional affinity and selectivity of PD 144418 for the σ₁ receptor over its σ₂ counterpart and other neurotransmitter receptors make it an invaluable tool for elucidating the physiological and pathophysiological roles of σ₁ receptors and a promising scaffold for the development of novel therapeutics.

Introduction

The sigma-1 (σ₁) receptor is a non-opioid intracellular receptor primarily located at the mitochondria-associated endoplasmic reticulum membrane, where it acts as a molecular chaperone.[1] Its involvement in cellular processes such as calcium signaling, ion channel modulation, and neuronal plasticity has positioned it as a critical target for drug discovery in areas including neurodegenerative diseases, pain, and addiction.[2][3] PD 144418 is a small molecule that has been instrumental in characterizing the functions of the σ₁ receptor due to its high binding affinity and remarkable selectivity.[4] This document serves as a technical resource for scientists, summarizing the core pharmacological data of PD 144418 and providing detailed methodologies for its in vitro and in vivo characterization.

Quantitative Pharmacological Data

The pharmacological profile of PD 144418 is defined by its high affinity for the σ₁ receptor and substantial selectivity over the σ₂ receptor and a panel of other receptors. This selectivity is crucial for its utility as a specific pharmacological probe.

| Parameter | Value | Receptor/Site | Tissue Source | Radioligand | Reference |

| Ki | 0.08 nM | Sigma-1 (σ₁) | Guinea Pig Brain Membranes | --INVALID-LINK---pentazocine | [4] |

| Ki | 1377 nM | Sigma-2 (σ₂) | Neuroblastoma x Glioma Cells | [³H]1,3,di-O-tolylguanidine (DTG) | |

| Selectivity | ~17,000-fold | σ₁ vs. σ₂ | - | - | |

| Affinity | Lacks significant affinity | Dopaminergic, Adrenergic, Muscarinic, and other receptors | - | - |

Table 1: Binding Affinity and Selectivity of PD 144418. This table summarizes the equilibrium dissociation constants (Ki) of PD 144418 for sigma-1 and sigma-2 receptors, highlighting its high selectivity.

Key Experiments and Detailed Protocols

The characterization of PD 144418 as a σ₁ receptor antagonist has been established through a series of key in vitro and in vivo experiments. Detailed protocols for these foundational assays are provided below.

In Vitro Characterization

This competitive binding assay determines the affinity of a test compound (e.g., PD 144418) for the σ₁ receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol:

-

Tissue Preparation: Homogenize guinea pig brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.

-

Assay Components:

-

Membrane homogenate (containing σ₁ receptors)

-

Radioligand: --INVALID-LINK---pentazocine (a selective σ₁ ligand)

-

Test compound: PD 144418 at various concentrations

-

Non-specific binding control: A high concentration of a non-radiolabeled σ₁ ligand (e.g., haloperidol)

-

-

Incubation: Incubate the assay components at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

This assay assesses the functional antagonist activity of PD 144418 by measuring its ability to inhibit the increase in cyclic guanosine monophosphate (cGMP) induced by N-methyl-D-aspartate (NMDA) receptor activation, a process modulated by σ₁ receptors.

Experimental Protocol:

-

Tissue Preparation: Prepare acute cerebellar slices from rats and maintain them in an oxygenated artificial cerebrospinal fluid (aCSF) solution.

-

Pre-incubation: Pre-incubate the cerebellar slices with various concentrations of PD 144418 or vehicle control.

-

Stimulation: Stimulate the slices with NMDA to induce an increase in cGMP levels.

-

Termination and Lysis: Terminate the reaction by rapidly inactivating the enzymes (e.g., by flash-freezing or adding a stop solution). Lyse the tissue to release intracellular cGMP.

-

cGMP Quantification: Measure the concentration of cGMP in the tissue lysates using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Data Analysis: Compare the cGMP levels in PD 144418-treated slices to those in vehicle-treated slices to determine the inhibitory effect of PD 144418 on NMDA-induced cGMP production.

In Vivo Characterization

This behavioral assay provides in vivo evidence of the functional activity of PD 144418. Similar to other σ₁ ligands, it can antagonize the scratching behavior induced by the hallucinogen mescaline, suggesting potential antipsychotic-like properties.

Experimental Protocol:

-

Animals: Use male mice or rats.

-

Acclimation: Acclimate the animals to the testing environment.

-

Drug Administration: Administer PD 144418 or vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Induction of Scratching: After a pre-treatment period, administer mescaline to induce the scratching behavior.

-

Behavioral Observation: Observe and quantify the number of scratching bouts over a defined period.

-

Data Analysis: Compare the scratching frequency in the PD 144418-treated group to the vehicle-treated group to assess the antagonistic effect.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visualizations of the complex signaling pathways and experimental procedures involved in the study of PD 144418.

Caption: Sigma-1 Receptor Modulation of NMDA Receptor Signaling.

Caption: Experimental Workflow for PD 144418 Characterization.

Discussion and Future Directions

The foundational research on PD 144418 has unequivocally established it as a highly selective and potent antagonist of the σ₁ receptor. Its ability to modulate NMDA receptor-mediated signaling pathways underscores the intricate role of σ₁ receptors in neuronal function. The in vivo efficacy of PD 144418 in behavioral models further supports its potential as a lead compound for the development of therapeutics targeting CNS disorders.

Future research should focus on elucidating the precise molecular mechanisms by which PD 144418 exerts its antagonistic effects at the σ₁ receptor. Further in vivo studies are warranted to explore the therapeutic potential of PD 144418 and its analogs in a broader range of disease models, including neuropathic pain, Alzheimer's disease, and substance use disorders. The detailed protocols and compiled data within this guide provide a solid foundation for researchers to build upon in their exploration of σ₁ receptor pharmacology and the therapeutic promise of its antagonists.

Conclusion

PD 144418 stands out as a cornerstone pharmacological tool in the study of sigma-1 receptor function. Its well-defined quantitative profile, coupled with established in vitro and in vivo functional assays, provides a robust framework for its use in both basic and translational research. This technical guide offers a centralized resource to facilitate the continued investigation of PD 144418 and the broader field of sigma-1 receptor-targeted drug discovery.

References

- 1. Age-related changes in the NMDA receptor/nitric oxide/cGMP pathway in the hippocampus and cerebellum of freely moving rats subjected to transcerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of NMDA receptor function by cyclic AMP in cerebellar neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA receptor mediated nitric oxide dependent cGMP synthesis in brain cortex and hippocampus. Effect of ischemia on NO related biochemical processes during reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

PD 144418 and its Effects on Dopaminergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 144418 is a potent and highly selective sigma-1 (σ₁) receptor antagonist that has emerged as a valuable pharmacological tool for investigating the role of σ₁ receptors in the central nervous system. While exhibiting negligible direct affinity for dopamine receptors, PD 144418 indirectly modulates dopaminergic pathways through its interaction with σ₁ receptors, which are strategically positioned to influence key components of dopaminergic neurotransmission. This technical guide provides an in-depth overview of the effects of PD 144418 on dopaminergic systems, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The dopaminergic system is critically involved in regulating a wide array of physiological functions, including motor control, motivation, reward, and cognition.[1] Dysregulation of dopaminergic pathways is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. The sigma-1 (σ₁) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has been identified as a significant modulator of various neurotransmitter systems, including the dopaminergic system.[2][3]

PD 144418 (1-propyl-5-(3-p-tolyl-isoxazol-5-yl)-1,2,3,6-tetrahydropyridine) is a research chemical that binds with high affinity and selectivity to the σ₁ receptor, acting as an antagonist.[4] Its limited interaction with other receptor systems, particularly its lack of affinity for dopamine receptors, makes it an ideal probe for elucidating the specific contributions of σ₁ receptor modulation to dopaminergic function. This guide will explore the known effects of PD 144418, focusing on its indirect influence on dopamine release, receptor signaling, and associated behaviors.

Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity of PD 144418 and its effects on dopaminergic-related activities.

Table 1: Receptor Binding Affinity of PD 144418

| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |

| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 0.08 | [4] |

| Sigma-2 (σ₂) | [³H]DTG | Neuroblastoma x Glioma Cells | 1377 | |

| Dopaminergic, Adrenergic, Muscarinic | Various | Not Specified | No significant affinity |

Table 2: In Vivo Behavioral Effects of PD 144418

| Animal Model | Behavioral Assay | PD 144418 Dose (mg/kg) | Effect | Reference |

| Mice | Methamphetamine-induced Hyperactivity | 3.16, 10, 31.6 (μmol/kg) | Dose-dependent attenuation | |

| Rats | Food-reinforced Operant Responding (Progressive Ratio) | 10 (μmol/kg) | Reduced breakpoint for chow and sucrose | |

| Rats | Cocaine Self-Administration | Not specified for PD 144418, but σ₁ antagonists showed no effect alone | No effect on cocaine self-administration when administered alone |

Signaling Pathways

PD 144418, by antagonizing the σ₁ receptor, influences dopaminergic pathways through several indirect mechanisms. The following diagrams illustrate these proposed signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of PD 144418.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is adapted from standard receptor binding assay procedures.

-

Objective: To determine the binding affinity (Kᵢ) of PD 144418 for the σ₁ receptor.

-

Materials:

-

Guinea pig brain membranes (source of σ₁ receptors)

-

--INVALID-LINK---Pentazocine (radioligand)

-

PD 144418 (test compound)

-

Non-labeled (+)-Pentazocine (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of PD 144418.

-

In a series of tubes, add a fixed amount of guinea pig brain membrane preparation.

-

Add a fixed concentration of --INVALID-LINK---Pentazocine to each tube.

-

Add increasing concentrations of PD 144418 to the experimental tubes.

-

For total binding, add only the radioligand and membranes.

-

For non-specific binding, add the radioligand, membranes, and a high concentration of non-labeled (+)-Pentazocine.

-

Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ of PD 144418, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Dopamine Release

This protocol is a generalized procedure for in vivo microdialysis in rodents.

-

Objective: To measure the effect of PD 144418 on extracellular dopamine levels in a specific brain region (e.g., striatum or nucleus accumbens).

-

Materials:

-

Adult male rats (e.g., Sprague-Dawley)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Guide cannula

-

Surgical instruments

-

Dental cement

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

PD 144418 solution

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

-

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest.

-

Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of dopamine levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

After establishing a stable baseline, administer PD 144418 (systemically or locally via the probe).

-

Continue collecting dialysate samples to monitor changes in dopamine levels.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

At the end of the experiment, perfuse the brain and histologically verify the probe placement.

-

Express the results as a percentage change from the baseline dopamine levels.

-

In Vitro Electrophysiology of Dopaminergic Neurons

This protocol describes a general approach for whole-cell patch-clamp recordings from dopaminergic neurons in brain slices.

-

Objective: To determine the effect of PD 144418 on the firing rate and other electrophysiological properties of dopaminergic neurons.

-

Materials:

-

Rodent brain slices containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA)

-

Recording chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Glass micropipettes

-

Internal pipette solution

-

PD 144418 solution

-

-

Procedure:

-

Prepare acute brain slices from a rodent.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Identify putative dopaminergic neurons based on their location and electrophysiological characteristics (e.g., slow, regular firing; presence of a prominent Ih current).

-

Establish a whole-cell patch-clamp recording from a dopaminergic neuron.

-

Record baseline spontaneous firing activity in current-clamp mode.

-

Bath-apply PD 144418 at a known concentration.

-

Record the firing activity during and after drug application.

-

Analyze changes in firing frequency, action potential waveform, and other membrane properties.

-

To study synaptic effects, evoke postsynaptic currents (EPSCs or IPSCs) and assess the impact of PD 144418 on their amplitude and frequency.

-

Conclusion

PD 144418 is a powerful research tool for dissecting the role of the σ₁ receptor in modulating dopaminergic neurotransmission. While it does not directly interact with dopamine receptors, its antagonism of the σ₁ receptor leads to significant indirect effects on dopamine-related functions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the complex interplay between the σ₁ receptor and dopaminergic pathways. Further research utilizing PD 144418 will undoubtedly continue to unravel the therapeutic potential of targeting the σ₁ receptor for a variety of neurological and psychiatric disorders.

References

- 1. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association of Sigma-1 Receptor with Dopamine Transporter Attenuates the Binding of Methamphetamine via Distinct Helix-Helix Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Early In Vitro Studies of PD 144418: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro studies of PD 144418, a potent and highly selective sigma-1 (σ₁) receptor ligand. The document summarizes key quantitative data, details experimental protocols for seminal studies, and visualizes the compound's proposed mechanism of action through signaling pathway diagrams. This information is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development.

Core Compound Profile: PD 144418

PD 144418 is a novel compound recognized for its high affinity and remarkable selectivity for the σ₁ receptor over the sigma-2 (σ₂) receptor. Early in vitro characterization has been pivotal in elucidating its pharmacological profile and suggesting its potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative data from early in vitro studies of PD 144418, highlighting its binding affinity and receptor selectivity.

Table 1: Sigma Receptor Binding Affinity of PD 144418

| Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue Source |

| Sigma-1 (σ₁) | 0.08[1] | --INVALID-LINK---Pentazocine | Whole guinea pig brain membranes[1] |

| Sigma-2 (σ₂) | 1377[1] | [³H]1,3,di-O-tolylguanidine (DTG) | Neuroblastoma x glioma cell membranes[1] |

Table 2: Receptor Selectivity Profile of PD 144418

| Receptor/Site | Affinity |

| Dopaminergic | Lacked affinity[1] |

| Adrenergic | Lacked affinity |

| Muscarinic | Lacked affinity |

| Variety of other receptors | Lacked affinity |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments that were instrumental in the early characterization of PD 144418.

Sigma Receptor Binding Assays

These assays were crucial for determining the binding affinity and selectivity of PD 144418.

a) Sigma-1 (σ₁) Receptor Binding Assay

-

Tissue Preparation: Whole brains from male Hartley guinea pigs were homogenized in ice-cold buffer. The homogenate was centrifuged, and the resulting pellet containing the membrane fraction was washed and resuspended in the assay buffer.

-

Radioligand: --INVALID-LINK---Pentazocine, a selective σ₁ receptor ligand, was used at a final concentration of approximately 3 nM.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Incubation: Membrane homogenate (approximately 100-200 µg of protein) was incubated with --INVALID-LINK---pentazocine and various concentrations of the test compound (PD 144418) in a total volume of 1 ml. The incubation was carried out at 37°C for 90 minutes.

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that had been presoaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. The filters were then washed multiple times with ice-cold assay buffer.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, was measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of a non-labeled sigma ligand (e.g., 10 µM haloperidol). Specific binding was calculated by subtracting non-specific binding from total binding. The inhibition constant (Kᵢ) of PD 144418 was calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

b) Sigma-2 (σ₂) Receptor Binding Assay

-

Tissue Preparation: Membranes from a neuroblastoma x glioma hybrid cell line (e.g., NG-108) were prepared in a similar manner to the guinea pig brain membranes.

-

Radioligand: [³H]1,3,di-O-tolylguanidine (DTG), a non-selective sigma receptor ligand, was used. To selectively label σ₂ receptors, the assay was conducted in the presence of a high concentration of a selective σ₁ ligand (e.g., 200 nM (+)-pentazocine) to block binding to σ₁ sites.

-

Assay Conditions: The assay buffer, incubation time, and temperature were similar to the σ₁ receptor binding assay.

-

Data Analysis: The Kᵢ value for the σ₂ receptor was determined using the same principles as for the σ₁ assay.

Functional Assay: Reversal of NMDA-Induced cGMP Increase

This assay was used to assess the functional activity of PD 144418 in a neuronal context.

-

Tissue Preparation: Cerebellar slices were prepared from rats. The cerebellum was rapidly removed and sliced using a tissue chopper or vibratome to a thickness of approximately 300-400 µm. The slices were then pre-incubated in an oxygenated physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at 37°C.

-

Experimental Procedure:

-

After the pre-incubation period, the cerebellar slices were incubated with PD 144418 at various concentrations for a defined period.

-

N-methyl-D-aspartate (NMDA) was then added to the incubation medium to stimulate the NMDA receptors.

-

The reaction was terminated after a specific time by methods such as flash-freezing in liquid nitrogen or addition of a strong acid (e.g., trichloroacetic acid) to denature the enzymes.

-

-

cGMP Measurement: The tissue was homogenized, and the levels of cyclic guanosine monophosphate (cGMP) were quantified using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of PD 144418 to reverse the NMDA-induced increase in cGMP levels was determined by comparing the cGMP levels in slices treated with NMDA alone to those treated with NMDA in the presence of different concentrations of PD 144418.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of PD 144418's action and the general workflow of the in vitro experiments.

Conclusion

The early in vitro studies of PD 144418 firmly established it as a highly potent and selective σ₁ receptor ligand. The binding assays quantified its strong affinity for the σ₁ receptor and its negligible interaction with the σ₂ receptor and a host of other neurotransmitter receptors. Functional assays demonstrated its ability to modulate neuronal signaling pathways, specifically by reversing the NMDA-induced increase in cGMP. These foundational studies have paved the way for further investigation into the therapeutic potential of PD 144418 in various central nervous system disorders where σ₁ receptor modulation is implicated. This technical guide serves as a comprehensive resource for understanding the fundamental in vitro pharmacology of this important research compound.

References

The Sigma-1 Antagonist PD 144418: A Preclinical-Stage Modulator of Neurotransmission with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PD 144418 is a potent and highly selective sigma-1 (σ₁) receptor antagonist that has demonstrated significant modulatory effects on key neurotransmitter systems in preclinical studies. Its ability to interact with the glutamatergic and dopaminergic pathways suggests a range of potential therapeutic applications, primarily in the realm of neuropsychiatric disorders. This document provides a comprehensive overview of the existing preclinical data on PD 144418, including its pharmacological profile, mechanism of action, and effects in various in vitro and in vivo models. Detailed summaries of quantitative data, descriptions of experimental methodologies, and visualizations of relevant signaling pathways are presented to facilitate a deeper understanding of this compound's therapeutic potential. All available evidence indicates that PD 144418 is a preclinical candidate, with no publicly available data from human clinical trials.

Core Pharmacology and Mechanism of Action

PD 144418 is distinguished by its high affinity and remarkable selectivity for the σ₁ receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This selectivity is a key feature of its pharmacological profile, minimizing off-target effects.

Receptor Binding Affinity

Quantitative analysis of PD 144418's binding affinity has been determined through radioligand binding assays. The compound exhibits a sub-nanomolar affinity for the σ₁ receptor, with a significantly lower affinity for the σ₂ receptor subtype, underscoring its selectivity.[1] It has also been shown to lack significant affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic subtypes.[1][2]

Table 1: Receptor Binding Affinity of PD 144418

| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |

| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 0.08 | [1] |

| Sigma-2 (σ₂) | [³H]DTG | Neuroblastoma x Glioma Cells | 1377 | [1] |

Mechanism of Action

The therapeutic potential of PD 144418 stems from its ability to antagonize the σ₁ receptor, thereby modulating downstream signaling pathways. A primary mechanism of action involves the regulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.

In vitro studies have shown that PD 144418 can reverse the NMDA-induced increase in cyclic guanosine monophosphate (cGMP) in rat cerebellar slices. This suggests that by antagonizing the σ₁ receptor, PD 144418 can dampen the downstream signaling cascade initiated by NMDA receptor activation. The interaction between σ₁ and NMDA receptors is complex, with σ₁ receptors thought to potentiate NMDA receptor function. By blocking this potentiation, PD 144418 may exert a normalizing effect on glutamatergic activity, which is often dysregulated in neuropsychiatric conditions.

Furthermore, PD 144418 has been shown to modulate dopaminergic pathways. It potentiates the decrease in 5-hydroxytryptophan induced by the antipsychotic haloperidol in the mesolimbic region, a key circuit in reward and psychosis. The σ₁ receptor is known to interact with and modulate the function of dopamine receptors and transporters, and its ligands can influence dopamine neurotransmission.

Potential Therapeutic Applications: Preclinical Evidence

The unique pharmacological profile of PD 144418 has led to its investigation in several preclinical models relevant to human central nervous system (CNS) disorders.

Psychosis and Mania-like Behaviors

The modulation of both glutamatergic and dopaminergic systems by PD 144418 points towards its potential as an antipsychotic agent. Behavioral studies have shown that, similar to other σ₁ ligands, PD 144418 can antagonize mescaline-induced scratching in mice, a behavioral model suggestive of antipsychotic properties, at doses that do not affect spontaneous motor activity.

Moreover, in animal models of mania, σ₁ receptor antagonists, including PD 144418, have been found to mitigate "mania-like" behaviors without inducing depressive-like symptoms. This suggests a potential role for PD 144418 in the treatment of bipolar disorder.

Addiction and Motivational Processes

The influence of PD 144418 on the mesolimbic dopamine system also suggests its potential in the treatment of substance use disorders. Preclinical studies have demonstrated that σ₁ receptor antagonists can modulate the motivational aspects of reward.

In operant conditioning paradigms, PD 144418 has been shown to reduce the motivation of rats to work for food reinforcers. Specifically, under a progressive ratio schedule, where the number of responses required to obtain a reward increases over time, administration of PD 144418 led to a decrease in the "breakpoint" (the point at which the animal ceases to respond). This effect was observed for both chow and sucrose pellets.

Table 2: Effects of PD 144418 on Food-Reinforced Operant Responding in Rats

| Reinforcer | Schedule | Dose of PD 144418 | Effect on Breakpoint | Reference |

| Chow Pellets | Progressive Ratio | 10 µmol/kg | Significant Reduction | |

| Sucrose Pellets | Progressive Ratio | 10 µmol/kg | Significant Reduction |

These findings indicate that PD 144418 can decrease the motivational salience of rewards, a process that is often dysregulated in addiction.

Experimental Protocols

While highly detailed, step-by-step protocols for the specific experiments involving PD 144418 are not publicly available, the following sections describe the general methodologies employed in the key studies cited.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

-

Objective: To determine the binding affinity (Kᵢ) of PD 144418 for the σ₁ receptor.

-

General Protocol:

-

Membrane Preparation: Whole guinea pig brains are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Radioligand: --INVALID-LINK---Pentazocine, a selective σ₁ receptor radioligand, is used.

-

Assay: A constant concentration of the radioligand is incubated with the brain membrane preparation in the presence of varying concentrations of unlabeled PD 144418.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing bound radioligand) is measured using liquid scintillation counting.

-

Data Analysis: The concentration of PD 144418 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

NMDA-Induced cGMP Accumulation Assay

-

Objective: To assess the functional antagonism of the NMDA receptor signaling pathway by PD 144418.

-

General Protocol:

-

Tissue Preparation: Cerebellar slices from rats are prepared and maintained in an oxygenated physiological buffer.

-

Stimulation: The slices are pre-incubated with PD 144418 at various concentrations before being stimulated with NMDA to induce cGMP production.

-

Termination and Extraction: The reaction is terminated, and the tissue is processed to extract cGMP.

-

Quantification: The levels of cGMP are measured using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of PD 144418 to inhibit the NMDA-induced increase in cGMP is quantified and expressed as a percentage of the control response.

-

Mescaline-Induced Scratching in Mice

-

Objective: To evaluate the potential antipsychotic-like activity of PD 144418.

-

General Protocol:

-

Animals: Male mice are used for this behavioral assay.

-

Drug Administration: Mice are pre-treated with either vehicle or different doses of PD 144418.

-

Induction of Scratching: After a set pre-treatment time, mice are administered mescaline to induce a characteristic scratching behavior.

-

Behavioral Observation: The number of scratching bouts is observed and counted for a defined period following mescaline injection.

-

Data Analysis: The effect of PD 144418 on reducing the frequency of mescaline-induced scratching is compared to the vehicle-treated group.

-

Operant Conditioning for Food Reinforcement

-

Objective: To assess the impact of PD 144418 on the motivation to work for a reward.

-

General Protocol:

-

Animals: Rats are typically used and are often food-restricted to motivate responding.

-

Apparatus: Standard operant conditioning chambers equipped with levers and a food dispenser are used.

-

Training: Rats are trained to press a lever to receive a food pellet (e.g., chow or sucrose) on a fixed-ratio schedule (e.g., one lever press for one pellet).

-

Progressive Ratio Schedule: Once trained, the animals are switched to a progressive ratio schedule, where the number of lever presses required for each subsequent pellet increases systematically.

-

Drug Testing: On test days, rats are administered either vehicle or PD 144418 prior to the operant session.

-

Data Collection: The primary measure is the "breakpoint," which is the highest ratio completed before the animal ceases to respond for a set period.

-

Data Analysis: The breakpoints achieved after PD 144418 administration are compared to those after vehicle administration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the investigation of PD 144418.

Caption: PD 144418 antagonizes the σ₁ receptor, inhibiting its potentiation of NMDA receptor function.

Caption: Workflow for determining the binding affinity of PD 144418 to the σ₁ receptor.

Caption: Postulated pathway from PD 144418 administration to its potential antipsychotic effects.

Conclusion and Future Directions

PD 144418 is a valuable research tool and a potential therapeutic candidate characterized by its high selectivity for the σ₁ receptor. Preclinical evidence strongly suggests its ability to modulate glutamatergic and dopaminergic neurotransmission, which translates to promising effects in animal models of psychosis and addiction. The lack of affinity for other major receptor systems is a significant advantage, potentially leading to a more favorable side-effect profile compared to less selective compounds.

The primary limitation in the current understanding of PD 144418 is the absence of clinical data. All research to date has been confined to the preclinical setting. Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a safety profile that would be necessary for any potential progression to human trials. Further elucidation of the precise molecular interactions between the σ₁ receptor and its partner proteins, and how PD 144418 modulates these interactions, will also be crucial for a complete understanding of its mechanism of action. Should this compound move forward, clinical investigations would be needed to determine its safety, tolerability, and efficacy in patient populations with neuropsychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PD 144418

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of PD 144418, a potent and highly selective sigma-1 (σ1) receptor antagonist, for in vivo research. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to PD 144418

PD 144418 is a powerful research tool for investigating the physiological and pathophysiological roles of the σ1 receptor. It exhibits a high affinity for the σ1 receptor with a Ki of 0.08 nM and demonstrates over 17,000-fold selectivity against the σ2 receptor[1]. The σ1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, is implicated in a variety of cellular processes, including the modulation of intracellular calcium signaling, ion channel function, and cellular stress responses. Consequently, PD 144418 is a valuable pharmacological agent for studying neurological and psychiatric disorders, pain, and addiction.

Data Presentation

Table 1: In Vitro Binding Affinity and Selectivity of PD 144418

| Receptor Subtype | Binding Affinity (Ki) | Selectivity (over σ2) | Reference |

| Sigma-1 (σ1) | 0.08 nM | 17,212-fold | [1] |

| Sigma-2 (σ2) | 1377 nM | - | [1] |

Table 2: In Vivo Efficacy of PD 144418 in Rodent Models

| Animal Model | Species | PD 144418 Dose (IP) | Effect | Reference |

| Mescaline-induced scratching | Mouse | Not specified | Antagonized scratching behavior | [1] |

| Cocaine-induced hyperactivity | Mouse | 1, 3.16, 10 µmol/kg (approx. 0.28, 0.89, 2.82 mg/kg) | Dose-dependent attenuation of hyperactivity | |

| Food-reinforced operant responding | Rat | 10 µmol/kg (approx. 2.82 mg/kg) | Reduced motivational effort for food | [2] |

| Painful Diabetic Neuropathy | Rat | 20 mg/kg (BID) | Alleviation of mechanical allodynia and thermal hyperalgesia |

Note: Dosages were converted from µmol/kg to mg/kg using the molecular weight of PD 144418 (282.387 g/mol ).

Signaling Pathway of PD 144418 Action

PD 144418, as a σ1 receptor antagonist, modulates intracellular calcium signaling by interfering with the interaction between the σ1 receptor and the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R). The following diagram illustrates the proposed signaling pathway.

References

Application Notes and Protocols for In Vivo Administration of PD 144418

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 144418 is a potent and highly selective sigma-1 receptor antagonist.[1] Its utility in preclinical research necessitates a reliable method for in vivo administration. Like many novel small molecules, PD 144418 is presumed to have low aqueous solubility, a common challenge in drug development.[2] This document provides detailed application notes and protocols for the selection and preparation of an appropriate vehicle for the in vivo administration of PD 144418, primarily focusing on intraperitoneal (IP) injection, a common route for preclinical studies.

The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of the compound, thereby yielding reliable and reproducible experimental results. The following sections offer a systematic approach to vehicle selection, preparation, and administration of PD 144418.

Data Presentation: Comparison of Potential Vehicle Components

The following table summarizes the properties of common excipients used in the formulation of poorly water-soluble compounds for in vivo studies.

| Excipient | Class | Properties | Common Concentration for IP Injection | Advantages | Disadvantages |

| Saline (0.9% NaCl) | Aqueous Vehicle | Isotonic, sterile solution. | N/A (as primary solvent) | Well-tolerated, minimal tissue irritation. | Unlikely to dissolve PD 144418 on its own. |

| Phosphate-Buffered Saline (PBS) | Aqueous Vehicle | Isotonic and buffered to physiological pH. | N/A (as primary solvent) | Maintains physiological pH, well-tolerated. | Unlikely to dissolve PD 144418 on its own. |

| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | Aprotic solvent, readily dissolves many organic compounds. | <10% v/v (typically diluted in saline or PBS) | Excellent solubilizing capacity for lipophilic drugs. | Can cause local irritation and has potential for systemic toxicity at higher concentrations. |

| Carboxymethyl-cellulose (CMC) | Suspending Agent | Forms a stable suspension of insoluble particles in an aqueous medium. | 0.5% - 1% w/v in water or saline | Non-toxic and inert, suitable for creating uniform suspensions. | Does not dissolve the compound; requires careful preparation to ensure uniform particle size. |

| Polyethylene Glycol 400 (PEG 400) | Co-solvent | Water-miscible polymer. | Up to 40% v/v in aqueous solution | Good solubilizing properties for a range of compounds. | Can be viscous and may cause mild irritation at higher concentrations. |

| Tween 80 (Polysorbate 80) | Surfactant/ Emulsifier | Non-ionic surfactant used to increase solubility and stability. | 0.1% - 5% v/v | Enhances solubility and can improve bioavailability. | Potential for hypersensitivity reactions in some animal models. |

| Kolliphor® HS 15 | Non-ionic solubilizer and emulsifier | Forms microemulsions. | Varies, can be up to 30% w/v | Effective for highly insoluble compounds, can improve bioavailability. | Can be viscous and requires careful formulation. |

Experimental Protocols

Protocol 1: Solubility Assessment of PD 144418

Objective: To determine a suitable solvent system for PD 144418 for in vivo administration.

Materials:

-

PD 144418 powder

-

Dimethyl Sulfoxide (DMSO)

-

Saline (sterile, 0.9% NaCl)

-

Phosphate-Buffered Saline (PBS, sterile)

-

Polyethylene Glycol 400 (PEG 400)

-

Tween 80

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Prepare Stock Solution in DMSO: Accurately weigh a small amount of PD 144418 (e.g., 1-5 mg) and dissolve it in a minimal volume of 100% DMSO to create a concentrated stock solution. Vortex until fully dissolved.

-

Test Aqueous Solubility: In a separate tube, attempt to dissolve a small, known amount of PD 144418 in saline or PBS to confirm its poor aqueous solubility.

-

Evaluate Co-solvent Systems:

-

Prepare several dilutions of the DMSO stock solution into saline or PBS. Test final DMSO concentrations of 10%, 5%, and 1% (v/v).

-

Observe for any precipitation. If the solution remains clear, this co-solvent system may be suitable.

-

-

Assess Formulations with Surfactants and Polymers:

-

Prepare a solution of 10% PEG 400 in saline. Add the DMSO stock of PD 144418 to achieve the desired final concentration. Observe for solubility.

-

Prepare a solution of 5% Tween 80 in saline. Add the DMSO stock of PD 144418. Observe for solubility.

-

-

Determine the Optimal Vehicle: The ideal vehicle will be the one that fully dissolves PD 144418 at the desired final concentration for injection, while using the lowest possible concentration of organic co-solvents or surfactants to minimize potential toxicity.

Protocol 2: Preparation of a Recommended Vehicle for Intraperitoneal (IP) Injection

Based on the general properties of poorly soluble small molecules, a common and effective vehicle for initial studies is a co-solvent system of DMSO and saline, often with a surfactant.

Recommended Starting Vehicle: 5% DMSO, 2% Tween 80 in Saline (v/v)

Materials:

-

PD 144418 powder

-

Dimethyl Sulfoxide (DMSO), sterile

-

Tween 80, sterile

-

Saline (0.9% NaCl), sterile

-

Sterile, conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Calculate Required Volumes: Determine the total volume of the final formulation needed based on the number of animals and the dose volume (e.g., 10 mL/kg for mice).

-

Prepare the Vehicle:

-

In a sterile conical tube, add the required volume of saline.

-

Add the required volume of Tween 80 to the saline. Vortex thoroughly.

-

Add the required volume of DMSO to the saline/Tween 80 mixture. Vortex again to ensure a homogenous solution.

-

-

Dissolve PD 144418:

-

Accurately weigh the required amount of PD 144418 powder and add it to the prepared vehicle.

-

Vortex the solution until the PD 144418 is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution but should be used with caution to avoid compound degradation.

-

-

Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contamination and undissolved particulates.

-

Storage and Use: Store the final formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh on the day of use. Before administration, allow the solution to come to room temperature and vortex briefly.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for vehicle selection, preparation, and administration.

Caption: Decision-making process for formulating PD 144418.

References

Application Notes and Protocols for PD 144418 in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 144418 is a potent and highly selective sigma-1 (σ₁) receptor antagonist. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and interacts with various ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor. Due to its role in neuronal plasticity and cellular stress responses, the sigma-1 receptor is a target of interest for various neurological and psychiatric disorders. PD 144418 serves as a critical tool for investigating the physiological and pathophysiological functions of the sigma-1 receptor in preclinical rodent models.

These application notes provide detailed information on the dosage, administration, and experimental protocols for using PD 144418 in rodent behavioral studies.

Data Presentation

Table 1: PD 144418 Dosages and Effects in Rodent Behavioral Studies

| Species | Behavioral Assay | Dosage (µmol/kg) | Administration Route | Key Findings | Reference(s) |

| Mice | Locomotor Activity | 3.16, 10, 31.6 | Intraperitoneal (IP) | Did not suppress basal locomotor activity. | [1][2] |

| Mice | Cocaine-Induced Hyperactivity | 1, 3.16, 10 | Intraperitoneal (IP) | Dose-dependently attenuated cocaine-induced hyperactivity. | [1] |

| Mice | Methamphetamine-Induced Hyperactivity | 10, 31.6 | Intraperitoneal (IP) | Suppressed methamphetamine-induced hyperactivity. | [1] |

| Rats | Operant Responding (Food Reinforcement) | 10 | Intraperitoneal (IP) | Reduced motivational effort for food-reinforced behavior. | [1] |

| Rats | Mania-like Behavior | Not Specified | Not Specified | Mitigated "mania-like" behaviors without inducing depression-like behaviors. |

Signaling Pathway

The sigma-1 receptor, the target of PD 144418, is a chaperone protein at the endoplasmic reticulum (ER) that modulates intracellular calcium signaling, primarily through its interaction with the inositol 1,4,5-trisphosphate (IP3) receptor. It also interacts with and modulates the function of various ion channels and receptors, including the NMDA receptor. Activation of the sigma-1 receptor can lead to the upregulation and trafficking of NMDA receptor subunits to the plasma membrane. As an antagonist, PD 144418 blocks these actions, thereby inhibiting sigma-1 receptor-mediated signaling.

Experimental Workflow

A typical workflow for a rodent behavioral study involving PD 144418 includes acclimatization, habituation to the experimental procedures, drug administration, and the behavioral test, followed by data analysis.

Experimental Protocols

PD 144418 Preparation and Administration

Materials:

-

PD 144418 powder

-

Vehicle (e.g., saline, 0.9% NaCl; or saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, typically <5% of the final volume)

-

Sterile syringes and needles (e.g., 25-27G for mice, 23-25G for rats)

-

Vortex mixer

-

Scale

Procedure:

-

Calculate the required amount of PD 144418 based on the desired dose and the body weight of the animals.

-

Dissolve the PD 144418 powder in the chosen vehicle. If solubility is an issue, a small amount of DMSO or Tween 80 can be used to aid dissolution before bringing the solution to the final volume with saline. Ensure the final concentration of any solubilizing agent is consistent across all treatment groups, including the vehicle control.

-

Vortex the solution thoroughly to ensure it is homogenous.

-

Administer PD 144418 via intraperitoneal (IP) injection. The injection volume should typically not exceed 10 ml/kg.

-

For IP injections, restrain the rodent and inject into the lower right or left abdominal quadrant to avoid puncturing the cecum or bladder.

-

Administer the drug 15-30 minutes before the behavioral test, unless a different pre-treatment time is specified by the experimental design.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

Principle: The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and entries into the open arms.

Materials:

-

Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)

-

Video tracking software

-

PD 144418 solution and vehicle

-

Syringes and needles

Procedure:

-

Habituation: Acclimatize the mice to the testing room for at least 1 hour before the test.

-

Drug Administration: Administer PD 144418 (e.g., 3.16, 10, or 31.6 µmol/kg, IP) or vehicle 15-30 minutes prior to the test.

-

Testing: a. Place the mouse in the center of the maze, facing one of the open arms. b. Allow the mouse to explore the maze freely for 5-10 minutes. c. Record the session using a video camera positioned above the maze.

-

Data Analysis: Using video tracking software, quantify the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-